molecular formula C16H12N2O2 B1194603 Eupolauramine

Eupolauramine

Cat. No. B1194603
M. Wt: 264.28 g/mol
InChI Key: SPQOZEXGRPKDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupolauramine is a natural product found in Anaxagorea dolichocarpa with data available.

Scientific Research Applications

Antitumoral Activity

Eupolauramine, isolated from Anaxagorea dolichocarpa, shows promising antitumoral activity in leukemic cells. Specifically, eupolauramine demonstrated concentration-dependent effects in K562 leukemic cells, with an IC50 of 18.97 µg/mL, indicating its potential as a therapeutic agent in cancer treatment (Lúcio et al., 2011).

Molecular and Crystal Structure

The molecular and crystal structure of eupolauramine was identified as 6-methoxy-5-methyl-(4H)-1,5-diaza-acephenanthrylen-4-one. This discovery, derived from single-crystal X-ray structure analysis, provides crucial information for understanding the chemical properties and potential applications of eupolauramine (Bowden et al., 1976).

Synthesis Methods

Significant advancements have been made in synthesizing eupolauramine, enhancing its accessibility for research and potential therapeutic use. Key methods include benzotriazolyl-mediated connections and free radical cyclization, which provide efficient pathways to produce eupolauramine (Rys et al., 2004); (Hoarau et al., 2001).

Biological and Antifungal Activity

Eupolauramine and related compounds have been investigated for their antifungal activities. Studies show that eupolauramine can inhibit the growth of fungal cells by targeting specific cellular pathways, such as DNA topoisomerases, indicating its potential as an antifungal agent (Khan et al., 2002); (Tripathi et al., 2017).

properties

Product Name

Eupolauramine

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

8-methoxy-10-methyl-10,15-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C16H12N2O2/c1-18-14-12-11(16(18)19)7-8-17-13(12)9-5-3-4-6-10(9)15(14)20-2/h3-8H,1-2H3

InChI Key

SPQOZEXGRPKDKS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C4=NC=CC(=C24)C1=O)OC

synonyms

eupolauramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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